Melting Point Differentiation vs. Methyl Ester and 6-Regioisomer
The melting point of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is 199–201 °C . This is 48–57 °C lower than the methyl ester analog (methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, mp 247–253 °C) and 67–69 °C higher than the 6-regioisomer (ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, mp 130–132 °C) [1]. The large melting point gap (Δmp ≈ 50 °C and ≈ 70 °C, respectively) enables straightforward differentiation by DSC and affects recrystallization solvent selection.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 199–201 °C |
| Comparator Or Baseline | Methyl 7-ester: 247–253 °C; Ethyl 6-ester: 130–132 °C |
| Quantified Difference | Δmp = −48 to −57 °C vs. methyl 7-ester; Δmp = +67 to +69 °C vs. ethyl 6-ester |
| Conditions | Solid state, atmospheric pressure; ethyl 6-ester mp recorded from ethyl acetate/hexane |
Why This Matters
A melting point gap of ~50 °C or more directly impacts solid-form handling, recrystallization purification efficiency, and formulation development; procurement must match the required thermal profile.
- [1] Molaid. 3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-羧酸乙酯 (604756-32-3). Melting point 130-132 °C (Solv: ethyl acetate/hexane). View Source
